molecular formula C8H12O4 B1630613 Ethyl diacetoacetate CAS No. 603-69-0

Ethyl diacetoacetate

Cat. No. B1630613
CAS RN: 603-69-0
M. Wt: 172.18 g/mol
InChI Key: YMCDYRGMTRCAPZ-UHFFFAOYSA-N
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Description

Ethyl diacetoacetate is a compound used in the preparation of 3-acetyl-6-chloro-7-hydroxy-4-methylcoumarin. It is utilized in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its molecular formula is C8H12O4 .


Synthesis Analysis

The synthesis of Ethyl diacetoacetate involves a Claisen condensation between two molecules of an ester (ethyl acetate) to form a β-ketoester (ethyl acetoacetate) .


Molecular Structure Analysis

The molecular structure of Ethyl diacetoacetate consists of an ethoxy group and α α and γ γ protons . The protons on the α α -carbon atom are adjacent to two electron-attracting carbonyl groups, and the protons on the γ γ -carbon atom are adjacent to only one carbonyl group .


Chemical Reactions Analysis

Ethyl acetoacetate undergoes addition-elimination reactions with other ester functions, giving rise to β-ketoesters . This transformation is known as Claisen condensations .


Physical And Chemical Properties Analysis

Ethyl diacetoacetate has a boiling point of 104-105 °C/17 mmHg, a density of 1.104 g/mL at 25 °C, and a refractive index of n20/D 1.47 . It is not miscible in water .

Scientific Research Applications

Ethyl diacetoacetate is a chemical compound with the molecular formula C8H12O4 . It’s used in various scientific fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

One specific application of Ethyl diacetoacetate is in the preparation of 3-acetyl-6-chloro-7-hydroxy-4-methylcoumarin . This compound is likely used in further reactions or processes, but the exact methods of application or experimental procedures, as well as the results or outcomes obtained, are not specified in the available information.

  • Organic Synthesis

    • Ethyl diacetoacetate is a building block in organic synthesis . The protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .
    • It is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation .
    • A subsequent thermal decarboxylation is also possible .
  • Preparation of 2-Methylbenzimidazole Perchlorate

    • Ethyl diacetoacetate reacts with o-phenylenediamine to yield 2-methylbenzimidazole perchlorate .
  • Preparation of 3-Acetyl-6-Chloro-7-Hydroxy-4-Methylcoumarin

    • Ethyl diacetoacetate has been used in the preparation of 3-acetyl-6-chloro-7-hydroxy-4-methylcoumarin .
  • Flavoring for Food

    • Ethyl diacetoacetate is used as a flavoring for food . The exact methods of application or experimental procedures, as well as the results or outcomes obtained, are not specified in the available information.
  • Preparation of Diketene

    • At a large scale, ethyl diacetoacetate is industrially produced by treatment of diketene with ethanol . The exact methods of application or experimental procedures, as well as the results or outcomes obtained, are not specified in the available information.
  • Building Block in Organic Synthesis

    • Ethyl diacetoacetate is a building block in organic synthesis . The protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .
    • It is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation .
    • A subsequent thermal decarboxylation is also possible .

Safety And Hazards

Ethyl diacetoacetate is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Ethyl diacetoacetate provides an interesting example of the use of NMR spectra for both structural and kinetic analysis . It is expected to continue to be a valuable compound in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

properties

IUPAC Name

ethyl 2-acetyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-12-8(11)7(5(2)9)6(3)10/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCDYRGMTRCAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209059
Record name Ethyl 2-acetylacetoacetate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl diacetoacetate

CAS RN

603-69-0
Record name Butanoic acid, 2-acetyl-3-oxo-, ethyl ester
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Record name Ethyl diacetylacetate
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Record name Ethyl 2-acetylacetoacetate
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Record name Ethyl 2-acetylacetoacetate
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Record name Ethyl 2-acetylacetoacetate
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Record name Ethyl diacetylacetate
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Synthesis routes and methods

Procedure details

5 g of sodium salt of ethyl acetoacetate was mixed with 30 ml of toluene. Over 20 minutes, 5 g of acetic acid chloride was added dropwise, and the mixture was stirred for one hour at room temperature and at 85° C. for 3 hours. The solid was filtered off and washed with diethyl ether. Fractional distillation of the liquid phase yielded ethyl 2-acetyl-3-oxo-butyrate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
S Mishra, RC Sihag - J. apic. Sci, 2009 - researchgate.net
… ethyl 2-methylacetoacetate > ethyl diacetoacetate >allyl acetoacetate (Table 4). However, with an increase in concentration (ie at … Ethyl diacetoacetate 19.03 … Ethyl diacetoacetate 19.94 …
Number of citations: 9 www.researchgate.net
T Wang, Y Jiang, EG Hammond - Journal of the American Oil Chemists' …, 2005 - Springer
… Treatment of corn oil with ascorbic acid, ascorbyl-6-palmitate, ethyl acetoacetate, ethyl diacetoacetate, and acetylacetone did not reproduce the effect of the unknown pro-oxidant. …
Number of citations: 39 link.springer.com
SM McElvain, D Kundiger - Journal of the American Chemical …, 1942 - ACS Publications
… ethyl diacetoacetate and this latter compound converted to its copper salt… From fraction (d) the copper saltof ethyl diacetoacetate could be pre… of ethyl diacetoacetate. Such extraction was …
Number of citations: 41 pubs.acs.org
H He, Y Ren, Y Dou, T Ding, X Fang, Y Xu, H Xu… - RSC …, 2015 - pubs.rsc.org
… The mixture of phloroglucinol (0.1 mol), ethyl diacetoacetate (0.12 mol) and sodium bisulfate monohydrate (3 g) were reacted at 110 C for 40 min. The resulting mixture was dissolved by …
Number of citations: 9 pubs.rsc.org
H Huang, Z Yu, D Zhou, S Li, L Fu, Y Wu, C Gu… - Acs …, 2019 - ACS Publications
… (29,30) Briefly, a mixture of ethyl diacetoacetate and BF 3 ·Et 2 O in ethyl acetate was first heated at 60 C for 30 min. Then a mixture of 9-ethyl-9H-carbazole-3-carbaldehyde and B(n-…
Number of citations: 41 pubs.acs.org
D Lloyd, RH McDougall, DR Marshall - Journal of the Chemical …, 1965 - pubs.rsc.org
… An attempt to prepare an ethyl benzodiazepine-6-carboxylate by condensation of ethyl diacetoacetate with o-phenylenediamine gave only 2-methylbenzimidazole (cf. ref. 14). …
Number of citations: 38 pubs.rsc.org
L Infantes, MÁ García, C López… - Zeitschrift für …, 2013 - degruyter.com
… Ethyl diacetoacetate (1.72 g, 0.01 mol) was dissolved in 25 mL of 20% aqueous acetic acid and the solution cooled down to 10 ◦C. Then 98% hydrazine (0.01 mol) was added dropwise …
Number of citations: 2 www.degruyter.com
GA Olah, A Germain, HC Lin… - Journal of the American …, 1975 - ACS Publications
… Methyl and ethyl diacetoacetate were prepared by acetylationof the corresponding acetoacetates.22 All other starting materials were commercially available. …
Number of citations: 11 pubs.acs.org
AA Salim, X Xiao, KJ Cho, AM Piggott… - Organic & …, 2014 - pubs.rsc.org
… A subsequent Diels–Alder reaction with the Danishefsky diene derived from ethyl diacetoacetate 9 yielded oxanthroquinone ethyl ester (11) (58%) (ESI Fig. S6a–S6b†), which on …
Number of citations: 16 pubs.rsc.org
JM Howell, W Liu, AJ Young, MC White
Number of citations: 0

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